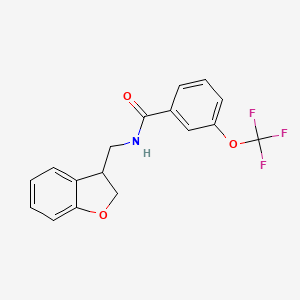
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly known as DBTTF, is a chemical compound used in scientific research. It is a potent inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in regulating gene expression, and their inhibition has been shown to have therapeutic potential in various diseases. DBTTF is synthesized using a multi-step process, and its mechanism of action and biochemical and physiological effects are still being studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The synthesis of related dihydrobenzofuran and benzofuran compounds involves innovative methodologies, including oxidative cyclization and palladium-catalyzed processes. For instance, the synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles through oxidative cyclization of N-(benzoxazol-2-yl)benzamidines demonstrates the complexity and efficiency of modern synthetic techniques (Sambaiah & Reddy, 1990). Additionally, the development of dihydrobenzofuran derivatives through hydriodic acid-mediated cyclization highlights another approach to synthesizing structurally complex molecules (Kobayashi et al., 2010).
Characterization and Properties : The characterization and understanding of the properties of these compounds are critical for their application in various fields. Studies on the antioxidant and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides provide insights into their potential therapeutic applications (Yakan et al., 2020). Furthermore, the investigation into the synthesis, crystal structure, and geometrical modelling of N-(4-methylbenzyl)benzamide single crystals showcases the importance of structural analysis in understanding compound behavior (Goel et al., 2017).
Potential Biological Activities
Anticancer Evaluation : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity present a promising avenue for the development of new therapeutic agents. Some derivatives have shown higher anticancer activities than reference drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiproliferative Activity : The investigation of amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors reveals their promising antiproliferative activity against cancer cell lines. This highlights the therapeutic potential of these compounds in targeting specific receptors associated with cancer (Youssef et al., 2020).
Novel Insecticides : The discovery of flubendiamide, a compound structurally related to benzamides, showcases the application of these molecules in developing novel insecticides with high activity against lepidopterous insect pests. This compound's unique action mode and safety profile make it a valuable addition to integrated pest management programs (Tohnishi et al., 2005).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-13-5-3-4-11(8-13)16(22)21-9-12-10-23-15-7-2-1-6-14(12)15/h1-8,12H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINJRFINZSXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)
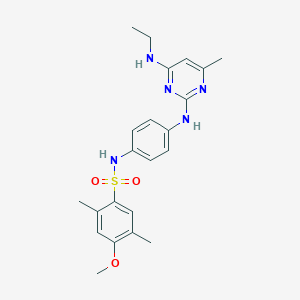
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)
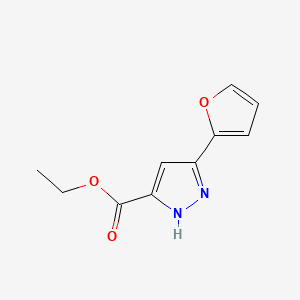
![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)
![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)
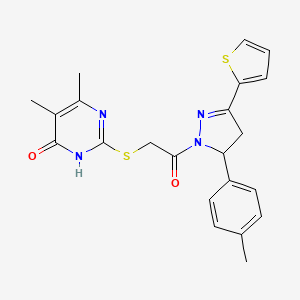
![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)
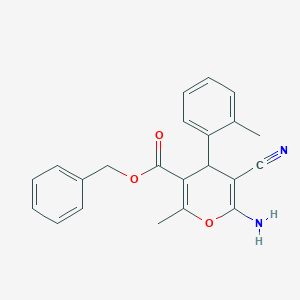
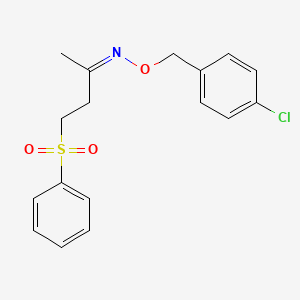

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)
